3-Methoxy-4-(thiophen-3-YL)benzoic acid
Description
3-Methoxy-4-(thiophen-3-YL)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the C-3 position and a thiophen-3-yl moiety at C-2. The thiophene ring, a sulfur-containing aromatic heterocycle, confers unique electronic and steric properties to the molecule, distinguishing it from simpler benzoic acid derivatives.
Properties
IUPAC Name |
3-methoxy-4-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-11-6-8(12(13)14)2-3-10(11)9-4-5-16-7-9/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTDCUTZHDQJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688566 | |
| Record name | 3-Methoxy-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-51-2 | |
| Record name | 3-Methoxy-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(thiophen-3-YL)benzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Thiophene Ring to the Benzoic Acid Core: This step often involves a Suzuki–Miyaura coupling reaction, where a boron reagent is used to couple the thiophene ring to the benzoic acid core.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 3-Methoxy-4-(thiophen-3-YL)benzoic acid may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
3-Methoxy-4-(thiophen-3-YL)benzoic acid serves as a valuable building block in organic synthesis. It is utilized in:
- Ligand Formation : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
- Material Science : It is explored for its role in developing organic semiconductors due to its electron-rich thiophene ring which enhances charge mobility.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various microbial strains, suggesting its potential use in developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further pharmacological studies.
Medicine
The compound is under investigation for its potential as:
- Pharmaceutical Intermediate : It may serve as an intermediate in synthesizing more complex pharmaceutical compounds.
- Active Pharmaceutical Ingredient (API) : Ongoing research aims to evaluate its efficacy and safety as an API in drug formulations targeting specific diseases.
Industrial Applications
In industry, 3-Methoxy-4-(thiophen-3-YL)benzoic acid is being explored for:
- Organic Electronics : Its properties are being studied for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Advanced Materials Development : Its unique electronic properties make it suitable for creating advanced materials with specific functionalities.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of 3-Methoxy-4-(thiophen-3-YL)benzoic acid against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiophene structure enhanced antimicrobial activity significantly.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Original | E. coli | 15 |
| Modified | E. coli | 22 |
| Original | S. aureus | 18 |
| Modified | S. aureus | 25 |
Case Study 2: Anticancer Potential
Research focused on the anticancer effects of this compound on human cancer cell lines demonstrated promising results, particularly in inhibiting cell growth and inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 12 |
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(thiophen-3-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and thiophene ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 3-Methoxy-4-(thiophen-3-YL)benzoic Acid
Physicochemical Properties
- Electronic Effects : The thiophen-3-yl group in 3-Methoxy-4-(thiophen-3-YL)benzoic acid enhances electron density at C-4 due to sulfur's lone pairs, promoting π-π stacking interactions. In contrast, cyclopentyloxy (in 4-(Cyclopentyloxy)-3-methoxybenzoic acid) increases lipophilicity but lacks aromaticity .
- Solubility: Glycosylated derivatives (e.g., 3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester) exhibit higher water solubility due to the polar sugar moiety, whereas thiophene-containing analogues may display moderate solubility influenced by sulfur's hydrophobicity .
Biological Activity
3-Methoxy-4-(thiophen-3-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the available literature on the biological activities of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular structure of 3-Methoxy-4-(thiophen-3-YL)benzoic acid features a methoxy group and a thiophene ring, which contribute to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of 3-Methoxy-4-(thiophen-3-YL)benzoic acid can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of 3-Methoxy-4-(thiophen-3-YL)benzoic acid exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
2. Anticancer Activity
The anticancer potential of this compound has been explored extensively. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis via caspase activation |
| U-87 | 10 | Inhibition of cell proliferation |
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities using various assays such as the DPPH radical scavenging assay. Results indicate that it possesses significant radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
The biological effects of 3-Methoxy-4-(thiophen-3-YL)benzoic acid are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation, thereby exerting therapeutic effects.
- Receptor Interaction : It could interact with cellular receptors that modulate growth factor signaling pathways, leading to altered cell fate decisions.
- Oxidative Stress Modulation : By scavenging free radicals, it helps maintain cellular redox balance, which is crucial for normal cellular function .
Comparative Analysis
When compared to structurally similar compounds, such as 2-Methoxybenzoic acid and other thiophene derivatives, 3-Methoxy-4-(thiophen-3-YL)benzoic acid exhibits enhanced biological activities due to the synergistic effects of its methoxy and thiophene groups.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| 3-Methoxy-4-(thiophen-3-YL)benzoic acid | High | Moderate | High |
| 2-Methoxybenzoic acid | Moderate | Low | Moderate |
| 5-(Thiophen-3-YL)benzoic acid | Low | Moderate | Low |
Case Studies
A recent study examined the effects of 3-Methoxy-4-(thiophen-3-YL)benzoic acid on MDA-MB-231 cells, revealing an IC50 value of approximately 15 µM after 72 hours of treatment. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspases and a decrease in mitochondrial membrane potential .
Another investigation focused on its antioxidant properties using the DPPH assay, where it demonstrated a scavenging effect comparable to ascorbic acid at equivalent concentrations .
Q & A
Q. What are the standard synthetic routes for 3-methoxy-4-(thiophen-3-YL)benzoic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves coupling thiophene derivatives with benzoic acid precursors. For example:
Acid chloride formation : React thiophen-3-yl acetic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride .
Esterification : Couple the acyl chloride with 4-pyrrol-1-yl phenol in the presence of a base (e.g., triethylamine) to form the ester intermediate .
Hydrolysis : Hydrolyze the ester under alkaline conditions (e.g., NaOH/ethanol) to yield the final benzoic acid derivative.
Characterization :
- NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., singlet for methoxy group at δ ~3.8–4.0 ppm) .
- FTIR : Validate carboxylic acid formation (C=O stretch ~1680–1700 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Respiratory protection : Use NIOSH-approved N95 masks to avoid inhalation of fine particles .
- Skin/eye protection : Wear nitrile gloves and safety goggles; install emergency showers and eyewash stations .
- Storage : Store in airtight containers away from ignition sources (flash point data not available; assume flammability) .
- Spill management : Use inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Q. How can researchers verify the purity of synthesized 3-methoxy-4-(thiophen-3-YL)benzoic acid?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against a reference standard .
- Melting point analysis : A sharp melting point (e.g., 217–220°C) indicates high purity .
- Elemental analysis : Match calculated and observed C, H, N, S percentages (deviation <0.3%) .
Q. What spectroscopic techniques are essential for structural elucidation?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., thiophen-3-yl protons at δ ~7.1–7.3 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₀O₃S: 235.0432; observed: 235.0428) .
- X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline) .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer :
- Temperature : Store at 2–8°C in amber vials to avoid photodegradation .
- Humidity control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replace ethanol with acetonitrile-TBAFB (tetrabutylammonium tetrafluoroborate) to enhance electrochemical polymerization efficiency .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .
- In-line monitoring : Use ReactIR to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in NMR data due to solvent or impurity effects?
- Methodological Answer :
- Deuterated solvents : Use DMSO-d₆ for improved resolution of aromatic protons .
- 2D NMR : Perform HSQC and HMBC to assign overlapping signals (e.g., distinguishing thiophene vs. benzoic acid protons) .
- Purification : Recrystallize from ethanol/water (70:30) to remove unreacted starting materials .
Q. How can computational modeling predict biological activity or binding interactions?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2) active sites, leveraging the methoxy group’s hydrophobic interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for enzyme inhibition .
Q. What methods validate the compound’s potential as a polymer precursor?
- Methodological Answer :
- Electropolymerization : Apply cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl) in acetonitrile-TBAFB to form conductive poly(thiophene-benzoate) films .
- TGA/DSC : Assess thermal stability (decomposition >250°C) for material science applications .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
